molecular formula C13H11N3O B2744592 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339009-98-2

1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No. B2744592
CAS RN: 339009-98-2
M. Wt: 225.251
InChI Key: AVZBIBUNRUCCQS-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine has been reported . The yield was 84.0% . The synthesis was carried out using 1H NMR (500 MHz, DMSO-d6) and 13C-NMR (125 MHz, DMSO-d6) .


Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . The structure of imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of 2-phenyl-1H-imidazo[4,5-b]pyridine have been reported . The melting point was 340°C .

Scientific Research Applications

Luminescent Materials

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, closely related to 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine, were synthesized through a one-pot, three-component condensation process. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields, making them suitable for application in luminescent low-cost materials. The absorption and fluorescence spectra of these compounds show distinct maxima, indicating their potential for use in optical applications. The ability to tune the quantum yields based on the chemical structure of substituents highlights the versatility of these materials for various lighting and display technologies (Volpi et al., 2017).

Anticancer Properties

Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells. These compounds, including 3-((2-methoxyphenyl)selanyl)-7-methyl-2-phenylimidazo[1,2-a]pyridine, exhibit high cytotoxicity and induce cell death through apoptosis. Their mechanism involves inhibition of cell proliferation, DNA cleavage, and cell cycle arrest, positioning them as potential candidates for breast cancer chemotherapy. The introduction of a (2-methoxyphenyl) selenyl moiety has improved antitumor effects, suggesting the importance of structural modifications in enhancing therapeutic efficacy (Almeida et al., 2018).

Fluorescent Probes

A ratiometric fluorescent probe based on imidazo[1,5-a]pyridine-rhodamine has been developed for the detection of Hg^2+ ions in living cells. This probe demonstrates a large Stokes shift, high sensitivity, and selectivity, with the ability to operate across a wide pH range. Such probes are crucial for environmental monitoring and biomedical applications, where the detection of heavy metals in biological systems is of significant concern (Ge et al., 2017).

Pharmaceutical Research

Imidazo[1,2-a]pyridine compounds, including those structurally related to this compound, have been explored extensively for their pharmacological properties. These compounds have demonstrated a broad range of biological activities, such as anticancer, antimicrobial, and antiviral effects. The versatility of the imidazo[1,2-a]pyridine scaffold has been leveraged in drug design, leading to the development of numerous therapeutic agents (Deep et al., 2016).

Safety and Hazards

There is inadequate evidence in humans for the carcinogenicity of PhIP . There is sufficient evidence in experimental animals for the carcinogenicity of PhIP . Overall evaluation PhIP (2-Amino-1-methyl-6-phenylimidazo [4,5- b ]pyridine) is possibly carcinogenic to humans (Group 2B) .

Future Directions

The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazopyridines using various catalysts have been described . The present manuscript to the best of our knowledge is the complete compilation on the synthesis and medicinal aspects of imidazo [4,5- b ]pyridines and imidazo [4,5- c ]pyridines reported from the year 2000 to date, including structure–activity relationships .

properties

IUPAC Name

1-methoxy-2-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-16-11-8-5-9-14-12(11)15-13(16)10-6-3-2-4-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZBIBUNRUCCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C2=C(N=CC=C2)N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666648
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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